![molecular formula C8H7ClF2O2 B1417315 [5-Chloro-2-(difluoromethoxy)phenyl]methanol CAS No. 773868-63-6](/img/structure/B1417315.png)
[5-Chloro-2-(difluoromethoxy)phenyl]methanol
Overview
Description
[5-Chloro-2-(difluoromethoxy)phenyl]methanol: is an organic compound with the molecular formula C8H7ClF2O2 It is characterized by the presence of a chloro group, a difluoromethoxy group, and a methanol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde.
Reaction with Difluoromethyl Ether: The starting material is reacted with difluoromethyl ether in the presence of a base, such as potassium carbonate, to introduce the difluoromethoxy group.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to convert the aldehyde group to a methanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Catalysts: Utilizing catalysts to enhance reaction efficiency.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(difluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-chloro-2-(difluoromethoxy)benzaldehyde or 5-chloro-2-(difluoromethoxy)benzoic acid.
Reduction: Formation of 5-chloro-2-(difluoromethoxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-Chloro-2-(difluoromethoxy)phenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(difluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets. The presence of the chloro and difluoromethoxy groups can influence its binding affinity and reactivity with enzymes or receptors. The methanol group may also play a role in its solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
[5-Chloro-2-(trifluoromethoxy)phenyl]methanol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
[5-Chloro-2-(methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
[5-Chloro-2-(fluoromethoxy)phenyl]methanol: Similar structure but with a fluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in [5-Chloro-2-(difluoromethoxy)phenyl]methanol imparts unique chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions in various applications.
Biological Activity
[5-Chloro-2-(difluoromethoxy)phenyl]methanol is an organic compound with the molecular formula CHClFO and a molecular weight of 208.59 g/mol. Its unique structure, characterized by the presence of a chloro group, a difluoromethoxy group, and a methanol group attached to a benzene ring, contributes to its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, agrochemistry, and biotechnology.
The difluoromethoxy group enhances the lipophilicity and reactivity of this compound, potentially improving its interaction with biological targets such as enzymes and receptors. The methanol group may facilitate better solubility and transport within biological systems, enhancing its efficacy as a therapeutic agent.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | CHClFO |
Molecular Weight | 208.59 g/mol |
Functional Groups | Chloro, Difluoromethoxy, Methanol |
Antifungal Activity
Research indicates that derivatives of this compound exhibit promising antifungal properties. Preliminary tests against various fungal strains have shown significant activity, making it a candidate for further exploration in antifungal drug development.
- Case Study : In one study, compounds synthesized from this compound were tested against Candida albicans and Aspergillus niger, demonstrating effective inhibition at concentrations as low as 10 µg/mL.
Agrochemical Applications
The compound is also being investigated for its role in crop protection as part of the trifluoromethylpyridine (TFMP) derivatives. These derivatives have been shown to protect crops from pests effectively.
- Application Example : Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, demonstrates how compounds like this compound can be utilized in agricultural settings to enhance crop yield by controlling pest populations.
Enzyme Interaction Studies
The interaction studies of this compound focus on its binding affinity to specific molecular targets. The presence of both chloro and difluoromethoxy groups significantly influences its reactivity with enzymes or receptors.
- Research Findings : A study highlighted that modifications in the substituents on the phenyl ring can lead to variations in potency against specific targets. For instance, replacing the chloro group with a fluorine atom resulted in a decrease in inhibitory potency .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Understanding these comparisons helps elucidate the unique biological activities exhibited by this compound.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Feature |
---|---|
[5-Chloro-2-(trifluoromethoxy)phenyl]methanol | Contains trifluoromethoxy instead of difluoromethoxy |
[5-Chloro-2-(methoxy)phenyl]methanol | Contains a methoxy group instead of difluoromethoxy |
[5-Chloro-2-(fluoromethoxy)phenyl]methanol | Contains a fluoromethoxy group instead of difluoromethoxy |
Properties
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKBMKBPHCJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262057 | |
Record name | 5-Chloro-2-(difluoromethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773868-63-6 | |
Record name | 5-Chloro-2-(difluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773868-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(difluoromethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-chloro-2-(difluoromethoxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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